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Compound of Interest

Compound Name: 2-(2-Aminobut-3-enyl)malonic Acid

Cat. No.: B569365 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vigabatrin, also known as γ-vinyl-GABA, is an anticonvulsant medication utilized in the

management of epilepsy.[1][2] It is specifically indicated as an adjunctive therapy for adults with

refractory complex partial seizures and as monotherapy for pediatric patients with infantile

spasms.[3][4] Chemically designated as (±)-4-amino-5-hexenoic acid, vigabatrin is a structural

analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6] Its therapeutic

effect is achieved through the irreversible inhibition of GABA transaminase (GABA-T), the

enzyme responsible for the breakdown of GABA.[3][5][7] This inhibition leads to increased

concentrations of GABA in the brain, thereby enhancing inhibitory neurotransmission and

suppressing seizure activity.[3][7] This document provides detailed application notes and

protocols relevant to the formulation studies of vigabatrin. While the initial query mentioned 2-
(2-Aminobut-3-enyl)malonic acid, this compound is identified as a related substance or

impurity of vigabatrin and is not the active pharmaceutical ingredient itself.[8][9] Therefore, the

following information is focused on the active drug, vigabatrin.

Mechanism of Action
Vigabatrin acts as a "suicide inhibitor" of GABA-T.[10] The S(+) enantiomer is the

pharmacologically active form.[5] By irreversibly binding to and inactivating GABA-T, vigabatrin

increases GABA levels in the central nervous system.[5][11] This enhanced GABAergic activity

helps to control neuronal hyperexcitability, which is a hallmark of epilepsy.[3] The duration of its
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effect is more dependent on the rate of GABA-T resynthesis rather than the drug's elimination

half-life.[5]
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Caption: Mechanism of action of Vigabatrin.

Data Presentation: Physicochemical and
Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of

vigabatrin is crucial for its formulation development.

Table 1: Physicochemical Properties of Vigabatrin

Property Value Reference

Molecular Formula C6H11NO2 [4]

Molecular Weight 129.16 g/mol [4]

Appearance White to off-white solid [12]

CAS Number 68506-86-5 [12]
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Table 2: Pharmacokinetic Parameters of Vigabatrin in Different Age Groups

Parameter
Infants (5m
- 2y)

Children (3y
- 9y)

Adolescent
s (10y - 16y)

Adults Reference

Oral

Bioavailability
~80-90% ~80-90% ~80-90% ~80-90% [1]

Time to Peak

Plasma

Concentratio

n (Tmax)

~2.5 hours ~1 hour ~1 hour ~1-2 hours [5][6]

Plasma

Protein

Binding

0% 0% 0% 0% [1][5]

Apparent

Volume of

Distribution

(Vd/F)

- - - ~0.8 L/kg [6]

Metabolism

Not

significantly

metabolized

Not

significantly

metabolized

Not

significantly

metabolized

Not

significantly

metabolized

[1][5]

Elimination

Half-Life
~5.7 hours ~6.8 hours ~9.5 hours

5-8 hours

(young

adults), 12-13

hours

(elderly)

[1][5]

Oral

Clearance

(CL/F)

2.4 L/h 5.1 L/h 5.8 L/h 7 L/h [5][13]

Excretion

Primarily

renal (~95%

unchanged)

Primarily

renal (~95%

unchanged)

Primarily

renal (~95%

unchanged)

Primarily

renal (~95%

unchanged)

[1][13]
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Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography
(HPLC) for Vigabatrin Quantification in Extemporaneous
Formulations
This protocol is adapted from a stability study of vigabatrin in hospital-prepared oral solutions.

[14]

Objective: To determine the concentration and stability of vigabatrin in aqueous solutions.

Materials and Equipment:

Vigabatrin reference standard

High-performance liquid chromatograph (HPLC) with UV detector

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile phase: Prepare a suitable buffer solution (e.g., phosphate buffer) and acetonitrile.

The exact composition should be optimized and validated.

Diluent: Purified water

Volumetric flasks, pipettes, and syringes

Syringe filters (0.45 µm)

Procedure:

Standard Solution Preparation:

Accurately weigh a known amount of vigabatrin reference standard and dissolve it in the

diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Prepare a series of calibration standards by serially diluting the stock solution with the

diluent to cover the expected concentration range of the samples.
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Sample Preparation:

For extemporaneous formulations, accurately dilute a known volume of the formulation

with the diluent to a final concentration within the calibration range.

Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 analytical column

Mobile Phase: Isocratic elution with a mixture of buffer and acetonitrile.

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection Wavelength: As vigabatrin lacks a strong chromophore, derivatization (e.g., with

o-phthalaldehyde) is often required for UV detection. Alternatively, a detector such as a

refractive index detector or a mass spectrometer can be used.

Column Temperature: Ambient or controlled (e.g., 25°C)

Analysis:

Inject the standard solutions to generate a calibration curve by plotting peak area against

concentration.

Inject the prepared samples and determine their concentrations from the calibration curve.

Stability Assessment:

Store the extemporaneous formulations under different conditions (e.g., refrigerated, room

temperature, elevated temperature) and in different containers (e.g., amber glass, PET

bottles).[14]

Analyze samples at specified time points (e.g., 0, 7, 14, 21, 28, 35 days) to determine the

percentage of vigabatrin remaining.[14]
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Caption: Workflow for stability testing of Vigabatrin formulations.

Protocol 2: Bioequivalence Study Design for Vigabatrin
Formulations
This protocol outlines a general design for a bioequivalence study, which is essential for

comparing a new formulation to an existing one.
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Objective: To assess the bioequivalence of a test formulation of vigabatrin with a reference

formulation.

Study Design:

Type: Multiple-dose, two-treatment, two-way, steady-state crossover in vivo pharmacokinetic

study.[15]

Subjects: Adult refractory complex partial-seizure patients who are already on established

vigabatrin adjunctive therapy.[15] Healthy subjects are not recommended.[15]

Inclusion Criteria: Patients on a stable twice-daily dosage of vigabatrin.

Exclusion Criteria: Concomitant use of drugs with serious adverse ophthalmic effects.[15]

Pregnancy or lactation.[15]

Procedure:

Treatment Periods:

Patients are randomized to receive either the test formulation or the reference formulation

at their established maintenance dose every 12 hours until a steady state is achieved.

After the first treatment period, patients are switched to the other formulation for a second

period of the same duration. A washout period is not necessary.[15]

Pharmacokinetic Sampling:

Collect serial blood samples at predefined time points over a dosing interval at a steady

state in each treatment period.

Bioanalytical Method:

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for

the quantification of vigabatrin in plasma.

Pharmacokinetic Analysis:
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Calculate the following pharmacokinetic parameters for each subject in each period: AUC

(Area Under the Curve) over the dosing interval and Cmax (peak plasma concentration).

Statistical Analysis:

Perform a statistical comparison of the log-transformed AUC and Cmax values for the test

and reference formulations.

The 90% confidence intervals for the ratio of the geometric means (test/reference) for both

AUC and Cmax should fall within the acceptance range of 80-125% to conclude

bioequivalence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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